molecular formula C17H13N5O3S B2906345 N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-63-8

N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2906345
CAS No.: 872987-63-8
M. Wt: 367.38
InChI Key: AAKOULCJDYLQJH-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a nitrophenyl group, a pyridazinyl group, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinyl Intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazinyl ring.

    Introduction of the Nitrophenyl Group: This step might involve nitration of an aromatic compound followed by coupling with the pyridazinyl intermediate.

    Formation of the Sulfanylacetamide Moiety: This could involve the reaction of a thiol with an acylating agent to introduce the sulfanylacetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigation of its biological activity and mechanism of action.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)-2-(pyridin-3-yl)sulfanylacetamide
  • N-(3-nitrophenyl)-2-(pyridazin-3-yl)sulfanylacetamide

Uniqueness

N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of both pyridazinyl and pyridinyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-13-4-1-5-14(9-13)22(24)25)11-26-17-7-6-15(20-21-17)12-3-2-8-18-10-12/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKOULCJDYLQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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